2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide
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Overview
Description
2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Substitution Reactions: Introduction of the ethyl group at the 7-position of the indole ring.
Amide Formation: Coupling of the indole derivative with 2-methyl-5-nitrobenzoic acid to form the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the nitro group.
Reduction: Reduction of the nitro group to an amine could be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving indole derivatives.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Another indole derivative with similar structural features.
2-(7-methyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide is unique due to the specific substitution pattern on the indole ring and the presence of both an ethyl group and a nitro group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17N3O4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C19H17N3O4/c1-3-12-5-4-6-14-15(10-20-17(12)14)18(23)19(24)21-16-9-13(22(25)26)8-7-11(16)2/h4-10,20H,3H2,1-2H3,(H,21,24) |
InChI Key |
DBUVSMVPBMCFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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